2-Chloro-4-(1,1-difluoroethyl)pyrimidine
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Overview
Description
2-Chloro-4-(1,1-difluoroethyl)pyrimidine: is a chemical compound with the molecular formula C6H5ClF2N2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position and a difluoroethyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine is the respiratory system . The compound interacts with specific receptors or enzymes in this system, leading to a series of biochemical reactions.
Mode of Action
It is known that the compound interacts with its targets in the respiratory system, leading to changes in cellular function . More research is needed to fully understand the specific interactions and changes caused by this compound.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it is likely that the compound affects the function of the respiratory system
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced derivatives with modified alkyl groups.
Scientific Research Applications
2-Chloro-4-(1,1-difluoroethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1,1-difluoroethyl)pyridine
- 4-Chloro-2-(1,1-difluoroethyl)pyrimidine
- 2-Chloro-4-(1,1-difluoroethyl)benzene
Uniqueness
2-Chloro-4-(1,1-difluoroethyl)pyrimidine is unique due to the presence of both chloro and difluoroethyl groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-4-(1,1-difluoroethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-3-10-5(7)11-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKITAKNLKJIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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